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molecular formula C10H7ClN2 B182944 3-Chloro-6-phenylpyridazine CAS No. 20375-65-9

3-Chloro-6-phenylpyridazine

Cat. No. B182944
M. Wt: 190.63 g/mol
InChI Key: BUBRFWDEAVIFMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04092311

Procedure details

A mixture of 10.0 g. of 6-phenyl-3-chloropyridazine 7.8 g. of methylhydrazine and 75 ml. of n-butanol is refluxed 6 hours. The mixture is cooled and filtered to give product and the filtrate is concentrated and filtered to give additional product. The two crops of product are recrystallized from ethanol to give crystals, m.p. 145°-147° C.
Quantity
7.8 g
Type
reactant
Reaction Step One
Name
methylhydrazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[N:12]=[N:11][C:10](Cl)=[CH:9][CH:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH3:14][NH:15][NH2:16]>C(O)CCC>[C:1]1([C:7]2[N:12]=[N:11][C:10]([N:15]([CH3:14])[NH2:16])=[CH:9][CH:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
7.8 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1=CC=C(N=N1)Cl
Step Two
Name
methylhydrazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNN
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CCC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 10.0 g
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to give product
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to give additional product
CUSTOM
Type
CUSTOM
Details
The two crops of product are recrystallized from ethanol
CUSTOM
Type
CUSTOM
Details
to give crystals, m.p. 145°-147° C.

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)C1=CC=C(N=N1)N(N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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